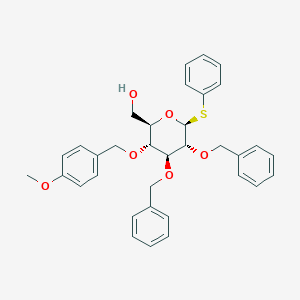![molecular formula C21H20N4O2 B242857 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B242857.png)
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol, also known as GSK1120212 or trametinib, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently deregulated in cancer. Trametinib has been approved by the US Food and Drug Administration (FDA) for the treatment of certain types of cancer, including melanoma and non-small cell lung cancer.
作用機序
Trametinib works by inhibiting the activity of the MAPK pathway, which is frequently activated in cancer cells. This pathway is activated by the binding of growth factors to cell surface receptors, which triggers a cascade of phosphorylation events that ultimately lead to the activation of the transcription factor ERK. ERK then translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. Trametinib inhibits the activity of MEK, a kinase that sits upstream of ERK in the MAPK pathway, thereby blocking the transmission of the mitogenic signal and inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Trametinib has been shown to have several biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. Trametinib also affects the tumor microenvironment, by reducing the secretion of cytokines and chemokines that promote tumor growth and invasion. Furthermore, trametinib has been shown to enhance the immune response against cancer cells, by increasing the infiltration of T cells and natural killer cells in the tumor.
実験室実験の利点と制限
Trametinib has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of MEK, with nanomolar potency and good pharmacokinetic properties. Trametinib is also commercially available and has been extensively characterized in vitro and in vivo, making it a well-established tool for studying the MAPK pathway and its role in cancer. However, trametinib also has some limitations, such as its off-target effects on other kinases and its potential toxicity in non-cancer cells. Therefore, careful dose-response studies and control experiments are necessary to ensure the specificity and safety of trametinib in laboratory experiments.
将来の方向性
Trametinib has opened up new avenues for the treatment of cancer, but there is still much to learn about its mechanism of action and its potential applications in other diseases. Some of the future directions for research on trametinib include:
1. Investigating the role of trametinib in combination with other drugs, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response.
2. Identifying biomarkers that can predict the response to trametinib and guide patient selection.
3. Developing new formulations of trametinib that can improve its pharmacokinetic properties and reduce its toxicity.
4. Studying the effects of trametinib on non-cancer cells, such as immune cells and stromal cells, to better understand its impact on the tumor microenvironment.
5. Exploring the potential of trametinib in other diseases, such as autoimmune disorders and neurodegenerative diseases, where the MAPK pathway is also implicated.
In conclusion, trametinib is a promising tool compound for studying the MAPK pathway and its role in cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively characterized. However, further research is needed to fully understand its potential applications and to overcome its limitations.
合成法
The synthesis of trametinib involves several steps, starting from commercially available starting materials. The key step is the formation of the imidazopyrimidine ring system, which is achieved by a condensation reaction between 4-isopropylaniline and 2-chloro-4,6-diamino-1,3,5-triazine. The resulting intermediate is further elaborated to give trametinib, which is obtained as a solid.
科学的研究の応用
Trametinib has been extensively studied in preclinical and clinical settings, and its efficacy and safety have been demonstrated in several types of cancer. In particular, trametinib has shown promising results in the treatment of BRAF-mutant melanoma, where it has been shown to improve progression-free survival and overall survival when used in combination with dabrafenib, another inhibitor of the MAPK pathway. Trametinib has also been tested in other types of cancer, such as non-small cell lung cancer, ovarian cancer, and colorectal cancer, either as a monotherapy or in combination with other drugs.
特性
分子式 |
C21H20N4O2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H20N4O2/c1-13(2)14-4-7-16(8-5-14)23-20-19(15-6-9-17(26)18(27)12-15)24-21-22-10-3-11-25(20)21/h3-13,23,26-27H,1-2H3 |
InChIキー |
YDXJIOAHJBEJHG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242809.png)
![4-[5,7-Dimethyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242872.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B242873.png)
![ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242892.png)
![methyl 3-{[5-(4-hydroxy-3-methoxyphenyl)-3H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate](/img/structure/B242893.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242895.png)
![Methyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B242921.png)
![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242923.png)
![4-[3-(Cycloheptylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242925.png)
![2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242956.png)
![2-ethylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B242960.png)
![2-(2-Hydroxypropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B242986.png)

![(5Z)-5-[1-(benzylamino)ethylidene]-1,3-thiazinane-2,4,6-trione](/img/structure/B243001.png)